molecular formula C23H16INO2 B383097 Isoquinolylphenylmethyl 4-iodobenzoate CAS No. 380217-30-1

Isoquinolylphenylmethyl 4-iodobenzoate

Cat. No.: B383097
CAS No.: 380217-30-1
M. Wt: 465.3g/mol
InChI Key: YYPXBNZWXDDLFK-UHFFFAOYSA-N
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Description

Isoquinolylphenylmethyl 4-iodobenzoate is an ester derivative of 4-iodobenzoic acid, where the isoquinolylphenylmethyl group serves as the alcohol moiety. These compounds are frequently employed in medicinal chemistry (e.g., cholinesterase ligands for neurological imaging) , organic synthesis (e.g., cross-coupling reactions) , and radiochemistry (e.g., precursors for PET radiolabeling) .

Properties

CAS No.

380217-30-1

Molecular Formula

C23H16INO2

Molecular Weight

465.3g/mol

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] 4-iodobenzoate

InChI

InChI=1S/C23H16INO2/c24-19-12-10-18(11-13-19)23(26)27-22(17-7-2-1-3-8-17)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H

InChI Key

YYPXBNZWXDDLFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)I

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ester group in 4-iodobenzoate derivatives significantly influences their physicochemical behavior. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Ester Group Molecular Weight Log P Yield (%) Purity (%) Key Applications References
1-Methylpiperidin-4-yl 4-iodobenzoate 1-Methylpiperidin-4-yl - ~2.5 41–54 ≥97 Cholinesterase imaging
Methyl 4-iodobenzoate Methyl 276.07 - - ≥98 Cross-coupling reactions
Ethyl 4-iodobenzoate Ethyl 276.07 - - ≥98 Synthesis intermediates
4-Chloromethylbenzyl 4-iodobenzoate 4-Chloromethylbenzyl - - - - Radiolabeling (72% RCY in ACN)

Notes:

  • Log P : The 1-methylpiperidin-4-yl derivative exhibits a calculated log P (~2.5) comparable to blood-brain barrier (BBB)-penetrating compounds, making it suitable for neurological imaging . Simpler esters (methyl/ethyl) lack this tailored log P but are widely used in synthesis.
  • Reactivity : Methyl 4-iodobenzoate demonstrates high reactivity in Ni-catalyzed C–S and C–N coupling reactions, achieving yields up to 94% and 91%, respectively, under heterogeneous conditions .
Cholinesterase Ligands
  • 1-Methylpiperidin-4-yl 4-Iodobenzoate : Designed as a butyrylcholinesterase ligand, this compound’s piperidine moiety enhances binding affinity and BBB penetration. Its synthesis yields (41–54%) and purity (≥97%) make it a viable candidate for PET imaging in Alzheimer’s disease .
Table 2: Radiolabeling Efficiency of 4-Iodobenzoate Derivatives
Compound Name Leaving Group Solvent Temperature (°C) Radiochemical Yield (RCY) Reference
4-Chloromethylbenzyl 4-iodobenzoate Chlorine ACN 120 72%
4-Methylsulfonyloxymethylbenzyl 4-iodobenzoate Mesylate DMF 120 47%
4-Hydroxymethylbenzyl 4-iodobenzoate Hydroxyl ACN 120 0%

Key Findings:

  • Leaving Group Impact : Chlorine (in 4-chloromethylbenzyl derivatives) provides superior RCY compared to mesylate or hydroxyl groups due to its better leaving-group ability .
  • Solvent Effects: Acetonitrile (ACN) outperforms dimethylformamide (DMF) and tert-butanol, likely due to enhanced nucleophilic substitution kinetics .

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